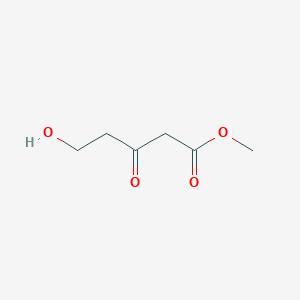

Methyl 5-hydroxy-3-oxopentanoate

Description

Properties

IUPAC Name |

methyl 5-hydroxy-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-10-6(9)4-5(8)2-3-7/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBILVOUKVCKKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Methyl 5-methoxy-3-oxopentanoate (CAS 62462-05-9)

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- Key Features : Replaces the hydroxy group at C5 with a methoxy (-OCH₃) group, enhancing stability against oxidation but reducing hydrogen-bonding capacity.

- Applications: Known as the "Nazarov reagent," it is used in cyclization reactions to synthesize cyclic ketones .

- Physical Properties : Higher molecular weight and lipophilicity compared to the hydroxy analogue.

Methyl 5-ethoxy-3-oxopentanoate (CAS 18230-00-7)

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- Key Features : Ethoxy (-OCH₂CH₃) substitution at C5 increases steric bulk and lipophilicity compared to methoxy and hydroxy derivatives.

- Reactivity: Reduced polarity may slow hydrolysis but improve solubility in non-polar solvents .

Ethyl 5-hydroxy-3-oxopentanoate (CAS 64714-85-8)

Methyl 5-(dimethylamino)-5-oxopentanoate (CAS 14471-87-5)

Methyl 5-chloro-2-oxopentanoate (CAS 1803596-87-3)

- Molecular Formula : C₆H₉ClO₃

- Molecular Weight : 164.59 g/mol

- Key Features : Chloro (-Cl) substitution at C5 and oxo group at C2 (vs. C3 in the target compound).

- Reactivity : Enhanced electrophilicity at C2, making it reactive in nucleophilic substitutions .

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 5-hydroxy-3-oxopentanoate, and how can its structural integrity be validated post-synthesis?

- Methodological Answer : The compound can be synthesized via esterification of 5-hydroxy-3-oxopentanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Post-synthesis, structural validation requires a combination of Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments (e.g., ketone and ester groups at δ 2.1–2.5 ppm and δ 3.6–3.8 ppm, respectively) and Infrared (IR) spectroscopy to identify functional groups (C=O stretch at ~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone). Purity can be assessed via HPLC with a C18 column and UV detection at 210 nm .

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

- Methodological Answer : Byproduct formation (e.g., over-esterification or oxidation) can be mitigated by:

- Controlling reaction temperature (20–30°C to prevent thermal degradation).

- Using anhydrous conditions and molecular sieves to avoid hydrolysis.

- Employing stoichiometric ratios of methanol to acid (1.2:1) with slow addition to favor esterification.

Progress can be monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₆H₁₀O₄, [M+H]⁺ = 147.0657). ¹³C NMR differentiates it from analogs like Methyl 5-methoxy-3-oxopentanoate ( ) by resolving hydroxyl-bearing carbons (δ 60–65 ppm) vs. methoxy groups (δ 50–55 ppm). 2D NMR (COSY, HSQC) maps coupling between hydroxyl protons and adjacent carbons .

Advanced Research Questions

Q. How does this compound interact with enzymes in metabolic pathways, and what experimental models are suitable for studying these interactions?

- Methodological Answer : The compound’s ketone and ester groups make it a substrate for oxidoreductases and esterases. In vitro enzyme assays (e.g., with liver microsomes or recombinant enzymes) can track metabolite formation via LC-MS/MS . For kinetic studies (Km, Vmax), use fluorogenic probes or coupled assays with NADH/NADPH monitoring at 340 nm. Isothermal titration calorimetry (ITC) quantifies binding affinity to enzymes like aldose reductase .

Q. What computational methods can predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites at the ketone and ester carbonyl groups. Molecular dynamics (MD) simulations assess solvation effects and transition states in nucleophilic attacks (e.g., by amines or thiols). Software like Gaussian or GROMACS is recommended .

Q. How do structural modifications (e.g., halogenation or methylation) alter the biological activity of this compound derivatives?

- Methodological Answer : Compare derivatives using:

- SAR (Structure-Activity Relationship) studies : Introduce halogens (Cl, F) at position 5 () to test antimicrobial activity via broth microdilution assays (MIC values).

- In vitro cytotoxicity assays (MTT or CellTiter-Glo) on cancer cell lines to evaluate methyl-group effects on membrane permeability.

- ADMET prediction tools (e.g., SwissADME) to forecast pharmacokinetic changes .

Data Contradiction & Resolution

Q. How should researchers resolve discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme inhibition) may arise from differences in assay conditions (pH, temperature) or purity (>95% required). Standardize protocols using:

- QC/QA workflows : Validate compound purity via HPLC-ELSD and elemental analysis .

- Cross-laboratory reproducibility tests with shared reference samples.

- Meta-analysis of published data to identify outlier methodologies .

Comparative Analysis

Q. How does this compound compare to its chlorinated analog (Methyl 5-chloro-5-oxopentanoate) in terms of reactivity and biological applications?

- Methodological Answer :

- Reactivity : The hydroxyl group in this compound enables hydrogen bonding, while the chloro analog () exhibits stronger electrophilicity at C5. Compare via kinetic studies in nucleophilic substitution reactions (e.g., with Grignard reagents).

- Biological Impact : The chloro derivative may inhibit enzymes via covalent binding (e.g., to cysteine residues), whereas the hydroxyl form acts as a metabolic intermediate. Test using crystallography (e.g., enzyme-cofactor complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.